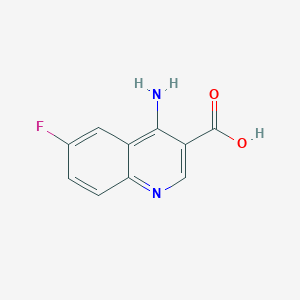

4-Amino-6-fluoroquinoline-3-carboxylic acid

CAS No.: 933688-20-1

Cat. No.: VC2549774

Molecular Formula: C10H7FN2O2

Molecular Weight: 206.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933688-20-1 |

|---|---|

| Molecular Formula | C10H7FN2O2 |

| Molecular Weight | 206.17 g/mol |

| IUPAC Name | 4-amino-6-fluoroquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H7FN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15) |

| Standard InChI Key | GPXSBYUJCXBKTJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=NC=C(C(=C2C=C1F)N)C(=O)O |

| Canonical SMILES | C1=CC2=NC=C(C(=C2C=C1F)N)C(=O)O |

Introduction

Chemical Properties and Structure

Structural Characteristics

4-Amino-6-fluoroquinoline-3-carboxylic acid features a quinoline core structure with three key functional groups: an amino group at position 4, a fluorine atom at position 6, and a carboxylic acid moiety at position 3. This arrangement of functional groups creates a versatile chemical scaffold with potential for further derivatization and optimization of biological activities. The compound exists in both anhydrous form and as a dihydrate, with the latter being more commonly reported in commercial catalogs and research databases .

The quinoline backbone consists of a benzene ring fused with a pyridine ring, creating a bicyclic aromatic system. The strategic positioning of the amino group at the C-4 position provides nucleophilic character and hydrogen-bonding capabilities, while the fluorine substituent at C-6 enhances lipophilicity and metabolic stability. The carboxylic acid group at C-3 offers opportunities for various chemical transformations, including esterification and amide formation, which can be utilized in creating prodrugs or conjugates with enhanced pharmacokinetic properties.

Chemical Identifiers and Nomenclature

Multiple synonyms and identifiers are associated with 4-Amino-6-fluoroquinoline-3-carboxylic acid, facilitating its unambiguous identification in chemical databases and literature. The compound is indexed in major chemical repositories like PubChem with specific identifiers .

Table 2: Chemical Identifiers and Alternative Names

| Identifier Type | Value |

|---|---|

| PubChem CID (Parent Compound) | 28065096 |

| PubChem CID (Dihydrate) | 73012700 |

| IUPAC Name | 4-amino-6-fluoro-3-quinolinecarboxylic acid |

| Common Synonyms | 4-amino-6-fluoroquinoline-3-carboxylic acid; 4-AMINO-6-FLUOROQUINOLINE-3-CARBOXYLIC ACID DIHYDRATE |

| Registry Numbers | MFCD11053981 (Anhydrous); MFCD26959429 (Dihydrate) |

| InChI Code (Anhydrous) | 1S/C10H7FN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15) |

| InChI Code (Dihydrate) | 1S/C10H7FN2O2.2H2O/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 |

Synthesis Methods

Traditional Synthetic Approaches

The synthesis of 4-Amino-6-fluoroquinoline-3-carboxylic acid and related fluoroquinoline derivatives typically involves cyclocondensation reactions of appropriately substituted precursors. One documented approach utilizes 2-amino-5-fluorophenyl glyoxylic acid as a key starting material, which undergoes cyclocondensation with benzoyle asetanilides in boiling dimethylformamide (DMF) to produce the quinoline scaffold with the desired substitution pattern .

This synthetic route can be represented as:

2-amino-5-fluorophenyl glyoxylic acid + benzoyle asetanilides → fluoroquinoline-carboxylic acid derivatives

The cyclocondensation approach offers several advantages, including relatively high yields and the ability to introduce various substituents at different positions of the quinoline core structure. The fluorine atom at position 6 is typically introduced through the use of fluorinated starting materials rather than through direct fluorination of the quinoline ring, which would be more challenging due to selectivity issues .

Biological Activities

Antimicrobial Properties

Fluoroquinoline derivatives, including compounds structurally related to 4-Amino-6-fluoroquinoline-3-carboxylic acid, have demonstrated significant antimicrobial activities. The search results specifically mention that some fluoroquinoline compounds exhibit "high to moderate activity against some Aspergillus fungi as amylolytic agents" . This suggests potential applications in antifungal treatments, particularly against Aspergillus species, which are known to cause various infections including aspergillosis.

The antimicrobial activity of fluoroquinolines is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The presence of a fluorine atom typically enhances the compound's ability to penetrate bacterial cell membranes and improves its pharmacokinetic properties .

Structure-Activity Relationships

Research on amino acid and dipeptide prodrugs of fluoroquinolone candidates, such as IMB-070593, provides insights into structure-activity relationships that may be relevant to 4-Amino-6-fluoroquinoline-3-carboxylic acid. These studies involve the synthesis and evaluation of various derivatives for their antibacterial activity, suggesting that modifications to the carboxylic acid group through amino acid or peptide conjugation can alter the biological profile of the parent compound .

Table 3: Antibacterial Activity Data of Related Fluoroquinoline Derivatives

| Compound Identifier | R1 | R2 | Melting Point (°C) | Specific Rotation | Water Solubility (mg/mL) |

|---|---|---|---|---|---|

| 4g | H | C₆H₅CH₂ | 123-125 | -13.32° | 1.0 |

| 4h | H | CH₂OH | 114-116 | -9.01° | 50.2 |

| 4i | H | 4-(OH)C₆H₄CH₂ | 138-140 | -14.14° | 0.6 |

| 4j | H | (R)-CH₃CH(OH) | 111-113 | -15.25° | 72.3 |

| 4k | H | H | 121-123 | 0° | 235.0 |

| 4l | H | CH₃ | 120-121 | -27.19° | 281.5 |

| IMB-070593 | - | - | - | - | 0.4 |

| IMB-070593 mesylate | - | - | - | - | 22.5 |

This data demonstrates how structural modifications affect both physical properties (melting points, specific rotation) and pharmaceutical attributes (water solubility) of fluoroquinoline derivatives . These relationships can guide rational design and optimization of 4-Amino-6-fluoroquinoline-3-carboxylic acid derivatives for specific biological targets or applications.

Applications and Research Uses

Pharmaceutical Applications

4-Amino-6-fluoroquinoline-3-carboxylic acid serves as an important building block in medicinal chemistry, particularly in the development of antibacterial agents. Fluoroquinolones represent a major class of synthetic antibiotics that have been clinically used for various bacterial infections. The search results indicate that related fluoroquinoline derivatives have been investigated for their potential as antimicrobial drugs with "moderate toxicity and CNS (Central Nervous System) stimulants" .

Some fluoroquinolone derivatives have demonstrated activity beyond antibacterial effects, including potential antiviral properties. Specific examples mentioned in the search results include compounds that "inhibited HIV-1 replication through interference with the transcription process," such as K-12 [8-difluoromethoxy-1-ethyl-6-fluoro-1,4-dihydro-7-[4-(2-methoxyphenyl)-1-pipernzinyl]-4-oxo-quinoline-3-carboxylic acid] and K-37 [7-(3,4-dihydro-4-pheny-l-piperidnyl)-1,4dihydro-6-fluoro-1-methyl-8-trifluoromethyl-4-oxo-quinoline-3-carboxylic acid] .

Scientific Research Applications

In scientific research, 4-Amino-6-fluoroquinoline-3-carboxylic acid is primarily used for "industrial and scientific research uses" . Its availability from commercial suppliers like Sigma-Aldrich (via Life Chemicals Inc. and ChemBridge Corporation) facilitates its incorporation into various research programs .

The compound's versatile structure, with multiple functional groups amenable to chemical modifications, makes it valuable for exploring structure-activity relationships and developing new chemical entities with enhanced properties. The recent creation and modification dates (2014-03-07 and 2025-03-08, respectively) listed in PubChem suggest ongoing research interest in this compound and its derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume